

Principles of the ADP-Glo Kinase Assay

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Compound Focus: NDI-091143

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The **ADP-Glo Kinase Assay** is a luminescent, homogeneous method ideal for high-throughput screening. It measures kinase activity by quantifying ADP produced during an enzymatic reaction [1] [2] [3].

The assay procedure involves two key steps after the initial kinase reaction:

- **Step 1:** The **ADP-Glo Reagent** is added to terminate the kinase reaction and deplete any remaining ATP.
- **Step 2:** The **Kinase Detection Reagent** is added to convert the ADP to ATP. This newly synthesized ATP is then measured using a luciferase/luciferin reaction, producing a luminescent signal directly proportional to the ADP concentration and, thus, the kinase activity [1] [2] [4].

This assay is versatile and can be applied to protein kinases, lipid kinases, and other ADP-generating enzymes like ATP-citrate lyase (ACLY) [2] [3].

Profile of NDI-091143

NDI-091143 is a potent, high-affinity human ATP-citrate lyase (ACLY) inhibitor. It functions **allosterically** by stabilizing large conformational changes in the citrate domain, which indirectly blocks citrate binding and recognition [5].

The table below summarizes its key inhibitory parameters:

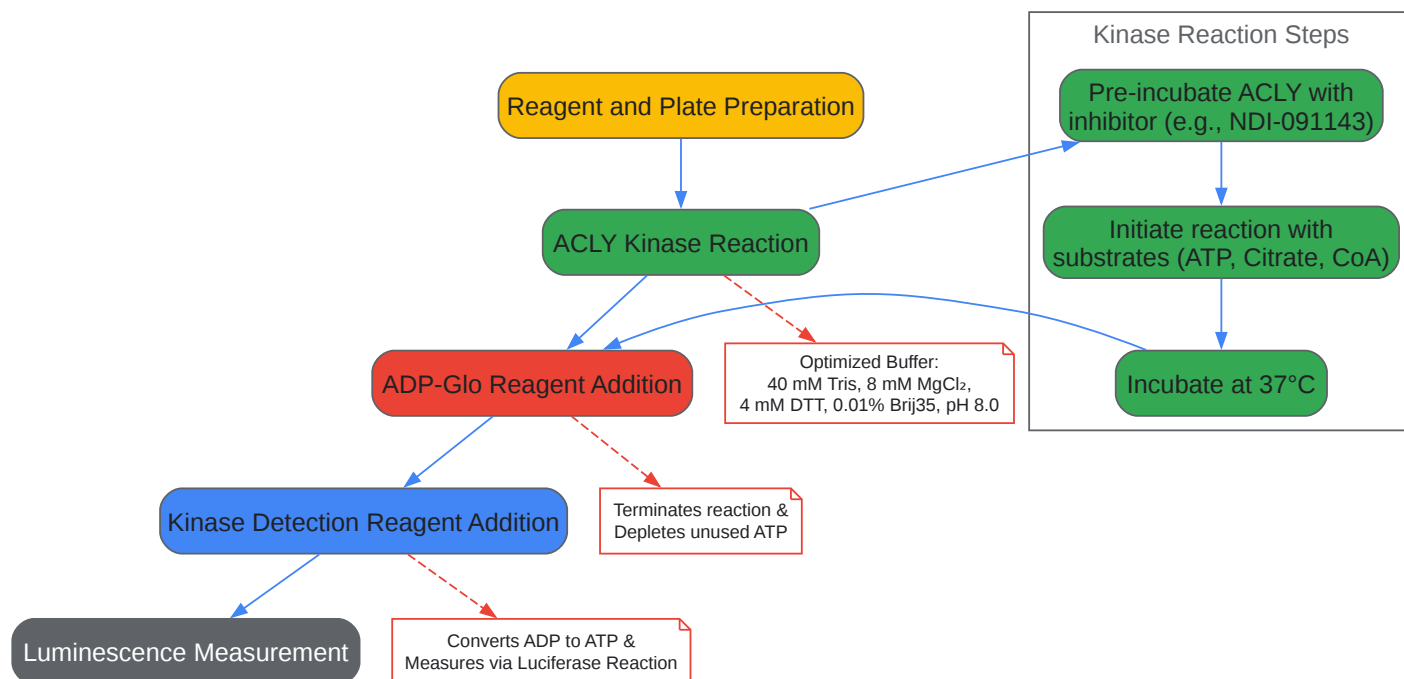
Parameter	Value	Assay Type
IC ₅₀	2.1 nM	ADP-Glo Assay [5]
K _i	7.0 nM	[5]
K	2.2 nM	[5]

Detailed Protocol for ACLY Inhibition Assay Using ADP-Glo

This protocol synthesizes the standard ADP-Glo method with specific conditions validated for screening ACLY inhibitors, including **NDI-091143** [1] [6].

Workflow Overview

The following diagram illustrates the entire experimental workflow, from reagent preparation to data analysis:



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Materials

- **Recombinant Human ACLY:** Purified as described in literature [6].
- **ADP-Glo Kinase Assay Kit (Promega):** Contains ADP-Glo Reagent and Kinase Detection Reagent [1] [2].
- **NDI-091143:** Prepare a 10 mM stock solution in DMSO. Serially dilute in DMSO for dose-response studies [5] [6].
- **Substrates:** ATP, Citric Acid, and Coenzyme A (CoA).
- **Assay Buffer:** 40 mM Tris-HCl (pH 8.0), 8 mM MgCl₂, 4 mM DTT, 0.01% (w/v) Polyoxyethylene lauryl ether (Brij35) [6].
- **Equipment:** A white multiwell plate (e.g., 384-well), a thermostatic incubator, and a luminometer.

Step-by-Step Procedure

• Kinase Reaction Setup

- In a white 384-well plate, add ACLY enzyme (e.g., 25 μ L final reaction volume).
- Add the test compound (**NDI-091143**) or vehicle control (DMSO). It is common to pre-incubate the enzyme with the inhibitor for 15-30 minutes.
- Initiate the kinase reaction by adding a mixture of ATP, citrate, and CoA to final concentrations of **300 μ M ATP, 300 μ M CoA, and 2 mM citrate** [6]. Other studies have also used 150 μ M CoA and 400 μ M citrate successfully [6].
- Seal the plate and incubate at **37°C for 1 hour** to allow the reaction to proceed.

• ATP Depletion (Step 1)

- After the incubation, add an **equal volume of ADP-Glo Reagent** (e.g., 25 μ L) to each well.
- Mix thoroughly and incubate at room temperature for **40 minutes**. This step terminates the kinase reaction and depletes any remaining ATP [1] [7].

• ADP Detection (Step 2)

- Add a **volume of Kinase Detection Reagent equal to the sum of the first two steps** (e.g., 50 μ L if the initial reaction and ADP-Glo volumes were both 25 μ L) [7].
- Mix thoroughly and incubate at room temperature for **30-60 minutes**. The signal is typically very stable after this period [4].
- Measure the luminescent signal using a luminometer with an integration time of 500-1000 ms [7] [4].

Data Analysis

- **Normalization:** Normalize the luminescence values from inhibitor-treated wells to the controls (100% activity = DMSO vehicle control; 0% activity = no enzyme control).
- **IC₅₀ Calculation:** Fit the normalized dose-response data to a four-parameter logistic model (e.g., $\log(\text{inhibitor})$ vs. response - - Variable slope) in software like GraphPad Prism to determine the IC₅₀ value.

Key Experimental Parameters and Optimization

The table below consolidates crucial parameters for setting up the ACLY assay, highlighting optimized conditions from recent studies.

Parameter	Reported / Optimized Condition	Notes / Rationale
Assay Buffer	40 mM Tris, 8 mM MgCl ₂ , 4 mM DTT, 0.01% Brij35, pH 8.0	Optimized for sensitivity and linearity; superior to HEPES buffer for ACLY [6].
ATP Concentration	300 μM	Reflects a balance between physiological relevance and assay performance [6]. The ADP-Glo assay can accommodate up to 1 mM ATP [2].
CoA Concentration	150 - 300 μM	A critical substrate for the ACLY reaction [6].
Citrate Concentration	400 μM - 2 mM	Varies between protocols; 2 mM is commonly used [6].
Reaction Temperature	37°C	Standard physiological temperature [6].
Reaction Time	60 minutes	Ensures the reaction is within the linear range for ADP production [6].
DMSO Tolerance	Up to 1% (v/v)	Standard for biochemical assays; ensure consistent concentration across all wells [6].
Signal Stability	> 40 minutes	The luminescent signal is highly stable, allowing for batch processing of plates [2] [4].

Application Notes for Researchers

- **Universal and Flexible Platform:** The ADP-Glo assay is not limited to kinases. Its principle of detecting ADP makes it suitable for virtually any ADP-generating enzyme, including ATP-citrate lyase and ATPases [2] [3]. This allows for consistent methodology across different enzyme targets.

- **High-Throughput Suitability:** The homogeneous "add-and-read" format, combined with high Z'-factors (routinely >0.7), minimal interference from compound libraries, and stable signals, makes this assay ideal for primary high-throughput screening and secondary kinase selectivity profiling [2] [3].
- **Critical Optimization Steps:** When adapting this assay for a new enzyme like ACLY, systematically optimize the buffer composition, divalent cation concentration (Mg^{2+} or Mn^{2+}), and substrate concentrations. As demonstrated in the literature, this step is crucial for achieving a robust and sensitive assay [6].
- **Handling NDI-091143:** **NDI-091143** has high potency (low nanomolar IC_{50}). Use fresh serial dilutions in DMSO for accurate dosing and include appropriate DMSO controls. Its allosteric mechanism should be considered when interpreting kinetic data [5].

Quality Control and Validation

- **Linearity and Dynamic Range:** Perform an ATP-to-ADP conversion curve to ensure the luminescent signal is linearly correlated with ADP concentration under your specific assay conditions [1] [4].
- **Controls:** Always include a **positive control** (a known inhibitor like BMS-303141) and a **no-enzyme control** (for background signal) in every experiment to validate assay performance [6] [8].
- **Signal-to-Background:** This assay typically delivers a high signal-to-background ratio, which is essential for reliably detecting weak inhibitors and obtaining high-quality dose-response curves [4].

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